![molecular formula C25H24N2O4 B2402799 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide CAS No. 941905-29-9](/img/structure/B2402799.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor, specifically the endothelin A receptor. The peptide has been researched extensively due to its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary fibrosis.
Scientific Research Applications
Sigma-2 Receptor Probe Development
The compound has been studied as a novel sigma-2 receptor probe. Xu et al. (2005) synthesized benzamide analogs, including a variant of the compound , and evaluated their binding to sigma-2 receptors in vitro. They found that their compound had a high affinity for sigma-2 receptors, indicating its potential as a ligand for studying these receptors in vitro (Xu et al., 2005).
Imaging Tumor Proliferation
Dehdashti et al. (2013) conducted a study to evaluate the safety and dosimetry of a cellular proliferative marker closely related to your compound of interest. They used this compound for PET imaging in patients with malignant neoplasms, showing its potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Thermal Fragmentation and Rearrangement Studies
Gaber et al. (2008) investigated the thermal fragmentation of N-arylbenzamide oximes and derivatives, which are structurally related to your compound. This study helps in understanding the chemical behavior of such compounds under thermal conditions (Gaber et al., 2008).
Development of Synthetic Routes
Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound similar to the one you're interested in. This research is significant for the large-scale synthesis of such complex molecules (Yoshida et al., 2014).
Oxidation and Rearrangement Reactions
Kim et al. (2001) studied the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones, a process relevant to the chemical manipulation of compounds like the one you're interested in (Kim et al., 2001).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-13-19(14-22(15-21)31-2)25(29)26-20-9-10-23-18(12-20)8-11-24(28)27(23)16-17-6-4-3-5-7-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDASPUMKZKFICX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide |
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